molecular formula C22H16F3N7O3 B2764290 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207040-04-7

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2764290
CAS No.: 1207040-04-7
M. Wt: 483.411
InChI Key: RGJOKVWDIJOSIE-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as methylphenyl, trifluoromethoxyphenyl, and oxadiazolyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The methylphenyl, trifluoromethoxyphenyl, and oxadiazolyl groups are introduced through a series of substitution reactions, each requiring specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool in the study of reaction mechanisms and molecular interactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include:

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N7O3/c1-13-2-4-14(5-3-13)10-32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-35-17)15-6-8-16(9-7-15)34-22(23,24)25/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOKVWDIJOSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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